molecular formula C18H24N2O B4046246 1-(1-Adamantyl)-3-(2-methylphenyl)urea

1-(1-Adamantyl)-3-(2-methylphenyl)urea

Cat. No.: B4046246
M. Wt: 284.4 g/mol
InChI Key: WKWJQMCSAQYMBV-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-3-(2-methylphenyl)urea is a useful research compound. Its molecular formula is C18H24N2O and its molecular weight is 284.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-1-adamantyl-N'-(2-methylphenyl)urea is 284.188863393 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Soluble Epoxide Hydrolase (sEH) Inhibition

N-adamantyl-N'-phenyl urea derivatives have shown promising results as sEH inhibitors. These compounds, through modifications in the adamantane group, demonstrate significant potency and metabolic stability, suggesting their potential as lead molecules for developing new therapeutic agents targeting sEH. The salicylate-urea-based derivatives, in particular, have been highlighted for their high inhibitory activities and chemical stabilities, underscoring their relevance in bioactive compound development [Takeo Kasagami et al., 2009].

Mycobacterium tuberculosis Treatment

The adamantyl urea compound class has been identified for its bactericidal activity against Mycobacterium tuberculosis. A unique mode of action was discovered, involving the inhibition of mycolic acid transport across the bacterial plasma membrane, a critical process for bacterial growth and virulence. This finding opens up new avenues for tuberculosis treatment, especially against multidrug-resistant strains [A. Grzegorzewicz et al., 2011].

Anion Binding and Recognition

Adamantane bisurea derivatives have been explored for their anion binding and recognition capabilities in solution and solid states. These compounds show a high selectivity and complexation ability for various anions, demonstrating their potential in developing new materials for anion recognition applications [Vesna Blažek et al., 2013].

Anti-Inflammatory and Pharmacokinetic Enhancement

Modifications in the adamantane structure, such as the introduction of substituted phenyl groups, have resulted in sEH inhibitors with improved pharmacokinetic profiles and enhanced anti-inflammatory effects. These modifications have led to compounds with better metabolic stability, higher potency, and increased efficacy in vivo, particularly in murine models of inflammatory diseases [Jun-Yan Liu et al., 2013].

Antimicrobial Activity

Adamantyl urea derivatives have shown promising antimicrobial activities against a range of bacterial and fungal pathogens. Some compounds exhibited significant growth inhibition, particularly against Acinetobacter baumannii, indicating their potential as novel antimicrobial agents [M. Patil et al., 2019].

Properties

IUPAC Name

1-(1-adamantyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-12-4-2-3-5-16(12)19-17(21)20-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWJQMCSAQYMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.